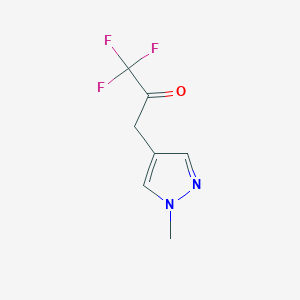

1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one

Description

Properties

IUPAC Name |

1,1,1-trifluoro-3-(1-methylpyrazol-4-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-12-4-5(3-11-12)2-6(13)7(8,9)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJAFTUGQISHNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone Intermediate

This intermediate is typically synthesized by oxidation of the corresponding alcohol using manganese(IV) oxide in dichloromethane at low temperature (0–20 °C) over 14 hours. The reaction yields the ketone in high yield (~91%) and purity, as confirmed by ^1H-NMR and ESI-MS data.

| Parameter | Details |

|---|---|

| Oxidant | Manganese(IV) oxide |

| Solvent | Dichloromethane |

| Temperature | 0–20 °C |

| Reaction time | 14 hours |

| Yield | 91% |

| Characterization | ^1H-NMR (400 MHz, CDCl3), ESI-MS |

The procedure involves filtration of solids and evaporation of solvent under reduced pressure to isolate the ketone as a solid product.

Introduction of Trifluoromethyl Group

The trifluoromethyl group can be introduced via reactions starting from trifluoro-substituted precursors such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. A one-step procedure allows synthesis of regioisomeric mixtures of trifluoromethylated pyrazoles, which can be separated based on boiling point and pressure diagrams. This method provides a practical and high-yielding route to 1-methyl-3-(trifluoromethyl)-1H-pyrazole derivatives, which are key building blocks for further functionalization.

Bromination of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone

Bromination at the alpha position to the ketone is a critical step for further elaboration. Several bromination methods have been reported:

| Bromination Method | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Pyridinium tribromide in DCM/EtOH | Room temp, 3 h | 85-89% | Large scale; inert atmosphere; high yield; product isolated as solid |

| N-Bromosuccinimide (NBS) with AIBN | Reflux in CCl4 under UV irradiation, 24 h | 20% | Radical bromination; lower yield; requires UV irradiation |

| Bromine with HBr in chloroform/acetic acid | Room temp, 1 h | Moderate | Rapid reaction; product isolated by filtration; free base obtained by treatment with NaHCO3 |

The pyridinium tribromide method is preferred for scale-up due to higher yields and mild conditions.

Coupling and Functionalization Reactions

Further functionalization involves palladium-catalyzed coupling reactions. For example, 1-(1-methyl-1H-pyrazol-4-yl)ethanone can be synthesized via palladium acetate and 1,3-bis(diphenylphosphino)propane catalysis in n-butanol under reflux in an inert atmosphere. This method is efficient and yields the desired ketone in good yield (~85%).

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Product/Notes |

|---|---|---|---|

| Oxidation of 1-(1-methyl-1H-pyrazol-4-yl)ethanol | MnO2, DCM, 0-20 °C, 14 h | 91 | 1-(1-Methyl-1H-pyrazol-4-yl)ethanone |

| Bromination | Pyridinium tribromide, DCM/EtOH, RT, 3 h | 85-89 | 2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone |

| Radical bromination | NBS, AIBN, CCl4, reflux, UV irradiation, 24 h | 20 | Lower yield; radical pathway |

| Pd-catalyzed coupling | Pd(OAc)2, 1,3-bis(diphenylphosphino)propane, Na2CO3, n-butanol, reflux | 85 | Formation of 1-(1-methyl-1H-pyrazol-4-yl)ethanone |

Research Findings and Notes

- The oxidation step with manganese(IV) oxide is highly efficient and reproducible, providing a clean conversion to the ketone intermediate.

- Bromination using pyridinium tribromide is favored for its mildness and high yield, suitable for large-scale synthesis.

- Radical bromination with NBS is less efficient and requires UV irradiation, making it less practical for scale-up.

- Palladium-catalyzed coupling reactions enable the formation of the pyrazolyl ethanone scaffold under inert conditions with good yields.

- The trifluoromethyl group introduction is best achieved via trifluoro-substituted precursors and regioselective pyrazole synthesis strategies, enabling access to diverse derivatives.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The trifluoromethyl group in 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one enhances the lipophilicity and bioavailability of these compounds, making them potential candidates for developing new antimicrobial agents. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi, suggesting a pathway for further exploration in drug development .

Anti-inflammatory Properties

Compounds containing pyrazole moieties have been reported to possess anti-inflammatory effects. The structural characteristics of this compound may contribute to its ability to modulate inflammatory pathways. Research focusing on this compound could lead to the discovery of new treatments for inflammatory diseases .

Materials Science Applications

Fluorinated Polymers

The incorporation of trifluoromethyl groups into polymeric materials can significantly enhance their thermal stability and chemical resistance. The unique properties of this compound allow it to be utilized as a building block for synthesizing novel fluorinated polymers. These materials are particularly valuable in industries requiring high-performance coatings and insulation materials .

Case Studies

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and metabolic stability . The pyrazole ring can also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of trifluoromethyl ketones with heterocyclic substituents. Below is a comparative analysis with two closely related analogs:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Pyridine derivatives (e.g., CAS 219726-54-2) exhibit stronger basicity due to the nitrogen atom’s lone pair in the aromatic ring, influencing solubility and reactivity .

Substituent Effects :

- The 1-methyl group on the pyrazole ring in the target compound reduces steric hindrance compared to bulkier substituents (e.g., 6-methylpyridin-2-yl in CAS 71046-13-4), favoring synthetic accessibility .

- The trifluoromethyl group enhances metabolic stability and lipophilicity, a feature shared across all three compounds .

Synthetic Utility: The target compound is synthesized via Wittig reactions or Pd-catalyzed cross-coupling, similar to methods used for diarylheptanoids (e.g., Scheme 1 in ). However, its fluorinated backbone requires specialized handling to avoid defluorination . Pyridine analogs (e.g., CAS 71046-13-4) are often prepared via nucleophilic substitution or Suzuki-Miyaura coupling, reflecting their distinct reactivity .

Biological Relevance :

- Pyrazole-containing trifluoromethyl ketones are explored as enzyme inhibitors (e.g., serine hydrolases) due to their electrophilic ketone group .

- Pyridine analogs are more commonly used in metal-organic frameworks (MOFs) or as ligands in catalysis, leveraging their π-conjugated systems .

Research Findings and Limitations

- Structural Analysis: Computational studies using tools like Multiwfn () could elucidate the electron density distribution and noncovalent interactions (e.g., hydrogen bonds involving the pyrazole N-H group) .

- Thermochemical Data : Melting points and stability metrics are unreported for the target compound, whereas related pyrazoline derivatives (e.g., Example 84 in ) show melting points between 122–124°C .

- Biological Activity: While pyrazoline derivatives are known for antitumor and antimicrobial properties (), specific data for the target compound’s bioactivity remain undisclosed in the literature reviewed .

Biological Activity

1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one (CAS Number: 1342197-54-9) is a fluorinated organic compound notable for its unique structural features, including a trifluoromethyl group and a pyrazole ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Chemical Formula | C₇H₇F₃N₂O |

| Molecular Weight | 192.14 g/mol |

| IUPAC Name | 1,1,1-trifluoro-3-(1-methylpyrazol-4-yl)propan-2-one |

| Appearance | Oil |

| Storage Temperature | 4 °C |

The biological activity of this compound is largely attributed to the trifluoromethyl group, which enhances lipophilicity and metabolic stability. These properties facilitate interactions with various biological targets such as enzymes and receptors. The compound's mechanism of action may involve modulation of signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activities. Studies have shown that this compound demonstrates significant inhibition against certain bacterial strains and fungi. The presence of the pyrazole ring contributes to its bioactivity by potentially interacting with microbial enzymes.

Case Studies

One notable case study examined the synthesis and biological evaluation of similar trifluoromethyl-containing compounds. These studies revealed that modifications to the pyrazole structure could significantly alter biological activity, suggesting that this compound could be optimized for enhanced therapeutic effects.

Synthesis and Evaluation

The synthesis of this compound typically involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride. This method highlights its accessibility for further modification and evaluation in biological assays.

Comparative Analysis

Comparative studies with similar compounds have shown that the unique combination of a trifluoromethyl group with a pyrazole ring results in distinct chemical properties and biological activities. For instance:

| Compound | Activity Type | Potency Level |

|---|---|---|

| 1-Methyl-3-(trifluoromethyl)-pyrazole | Antimicrobial | Moderate |

| 2-Trifluoromethylpyridine | Antitumor | High |

| 4-Trifluoromethylphenol | Antioxidant | Low |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1,1-trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, trifluoromethylation of a propan-2-one precursor with a pyrazole derivative (e.g., 1-methyl-1H-pyrazole-4-carbaldehyde) under acidic or basic catalysis may yield the target compound. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature control (40–80°C), and stoichiometric ratios of reactants to minimize side products like dimerized pyrazole intermediates .

- Validation : Monitor reaction progress via TLC or LC-MS, and purify using column chromatography with gradients of ethyl acetate/hexane .

Q. How can the crystal structure of this compound be determined, and what software is suitable for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via slow evaporation in solvents like dichloromethane/hexane. Use SHELX suite (SHELXT for structure solution, SHELXL for refinement) to analyze diffraction data. Key parameters include R-factor convergence (<5%), hydrogen bonding networks, and torsional angles of the pyrazole ring .

- Validation : Compare bond lengths and angles with similar trifluoroketones (e.g., 1,1,1-trifluoro-3-(phenylsulfanyl)propan-2-one) to ensure structural consistency .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : NMR to confirm trifluoromethyl group integrity ( ppm). NMR for pyrazole ring protons ( ppm, singlet for C-H).

- IR : Stretching vibrations for C=O () and C-F ().

- MS : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s electronic properties and reactivity?

- Methodology : Perform density functional theory (DFT) calculations using Gaussian or Multiwfn to map electrostatic potential surfaces (EPS) and frontier molecular orbitals (FMOs). The trifluoromethyl group lowers electron density at the ketone oxygen, enhancing electrophilicity. Compare HOMO-LUMO gaps with non-fluorinated analogs to predict reactivity in nucleophilic additions .

- Validation : Experimental validation via kinetic studies of reactions with nucleophiles (e.g., Grignard reagents) .

Q. What intermolecular interactions dominate in the solid-state packing of this compound?

- Methodology : Analyze SCXRD data for short contacts (<3.5 Å). The trifluoromethyl group may engage in weak C-F⋯H-C hydrogen bonding, while the pyrazole ring participates in π-π stacking. Use Mercury software to visualize packing motifs and calculate Hirshfeld surfaces .

- Advanced Insight : Compare with related structures (e.g., (E)-1-(2,4-dichlorophenyl)-3-pyrazolylpropenone) to identify trends in fluorinated ketone crystallization .

Q. How can computational modeling predict the compound’s potential as a bioactive agent?

- Methodology : Dock the compound into target protein active sites (e.g., fungal CYP51 for fungicidal activity) using AutoDock Vina. Parameterize force fields for fluorine atoms accurately. Validate with molecular dynamics (MD) simulations to assess binding stability (<2.0 Å RMSD) .

- Case Study : Pyrazole derivatives in 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamides showed antifungal activity via sterol biosynthesis inhibition, suggesting a similar mechanism .

Q. What strategies mitigate challenges in regioselective functionalization of the pyrazole ring?

- Methodology : Use directing groups (e.g., Boc-protection) or transition-metal catalysis (Pd/Cu) for C-H activation at the 4-position. Monitor regioselectivity via - HMBC NMR to confirm bond formation .

- Example : Ligands like 4,4,5,5,6,6,6-heptafluoro-1-(1-methyl-1H-pyrazol-4-yl)hexane-1,3-dione were synthesized via directed metalation .

Data Contradictions and Resolution

- Synthetic Yield Discrepancies : Some protocols report <50% yields due to competing side reactions. Resolution: Optimize solvent (switch to DMSO for higher polarity) and use slow-add techniques for reactive intermediates .

- Computational vs. Experimental Reactivity : DFT may overestimate electrophilicity. Resolution: Calibrate calculations with experimental Hammett σ values for fluorinated groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.